4-Butoxy-3,5-dimethylbenzoic acid
Overview
Description
4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a butoxy group and two methyl groups attached to the benzene ring. This compound has a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4-butoxy-3,5-dimethylbenzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with butanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Butoxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
4-Butoxy-3,5-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Butoxy-3,5-dimethylbenzoic acid can be compared with other similar compounds such as:
3,5-Dimethylbenzoic acid: Lacks the butoxy group, making it less hydrophobic.
4-Butoxybenzoic acid: Lacks the methyl groups, affecting its reactivity and solubility.
Benzoic acid: The simplest form, without any substituents, making it more versatile but less specific in its applications.
Properties
IUPAC Name |
4-butoxy-3,5-dimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCYTSVIPLKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.